molecular formula C22H26FN3O3S B12470565 [4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

Cat. No.: B12470565
M. Wt: 431.5 g/mol
InChI Key: LNCRBJMDAVBEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methanone moiety linked to a pyrrolidinylsulfonylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a fluorophenyl halide under basic conditions. This is followed by a coupling reaction with a sulfonyl chloride derivative to introduce the pyrrolidinylsulfonylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, [4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is explored for its potential therapeutic applications, including its role as a pharmacophore in drug design. Its interactions with various biological targets make it a candidate for developing new medications.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring may facilitate hydrogen bonding with target molecules. The sulfonyl group can also participate in electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone apart is its combination of functional groups that provide a unique set of chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the piperazine and sulfonyl groups offer diverse interaction possibilities with biological targets.

Properties

Molecular Formula

C22H26FN3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C22H26FN3O3S/c1-17-4-5-18(16-21(17)30(28,29)26-10-2-3-11-26)22(27)25-14-12-24(13-15-25)20-8-6-19(23)7-9-20/h4-9,16H,2-3,10-15H2,1H3

InChI Key

LNCRBJMDAVBEBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.